Cas no 160886-94-2 (2-Amino-2-cyclopentylethan-1-ol)
2-Amino-2-cyclopentylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentaneethanol, b-amino-
- 2-Amino-2-cyclopentylethan-1-ol
- 2-amino-2-cyclopentylethanol
- (R)-2-Amino-2-cyclopentylethanol
- SB46391
- N11290
- (S)-2-amino-2-cyclopentylethan-1-ol
- EN300-218374
- 2-Amino-2-cyclopentylethanol HCl
- SCHEMBL1439634
- 160886-94-2
- CS-0215067
- AKOS011348148
- MFCD16669019
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- MDL: MFCD16669019
- Inchi: 1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2
- InChI Key: REQSKJYQZWAJFK-UHFFFAOYSA-N
- SMILES: OCC(C1CCCC1)N
Computed Properties
- Exact Mass: 129.115364102g/mol
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 79
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2
2-Amino-2-cyclopentylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A605233-10mg |
2-amino-2-cyclopentylethan-1-ol |
160886-94-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A605233-50mg |
2-amino-2-cyclopentylethan-1-ol |
160886-94-2 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A605233-100mg |
2-amino-2-cyclopentylethan-1-ol |
160886-94-2 | 100mg |
$ 250.00 | 2022-06-08 | ||
| Crysdot LLC | CD13021384-1g |
2-Amino-2-cyclopentylethanol |
160886-94-2 | 97% | 1g |
$887 | 2024-07-18 | |
| A2B Chem LLC | AF03002-50mg |
2-Amino-2-cyclopentylethanol |
160886-94-2 | 95% | 50mg |
$192.00 | 2024-04-20 | |
| A2B Chem LLC | AF03002-10g |
2-Amino-2-cyclopentylethanol |
160886-94-2 | 95% | 10g |
$2943.00 | 2024-04-20 | |
| abcr | AB464775-250mg |
2-Amino-2-cyclopentylethan-1-ol; . |
160886-94-2 | 250mg |
€518.50 | 2024-08-03 | ||
| abcr | AB464775-1g |
2-Amino-2-cyclopentylethan-1-ol; . |
160886-94-2 | 1g |
€988.00 | 2024-08-03 | ||
| A2B Chem LLC | AF03002-100mg |
2-Amino-2-cyclopentylethanol |
160886-94-2 | 95% | 100mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AF03002-250mg |
2-Amino-2-cyclopentylethanol |
160886-94-2 | 95% | 250mg |
$367.00 | 2024-04-20 |
2-Amino-2-cyclopentylethan-1-ol Suppliers
2-Amino-2-cyclopentylethan-1-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Amino-2-cyclopentylethan-1-ol
Comprehensive Overview of 2-Amino-2-cyclopentylethan-1-ol (CAS No. 160886-94-2): Properties, Applications, and Industry Insights
2-Amino-2-cyclopentylethan-1-ol (CAS No. 160886-94-2) is a versatile organic compound with a unique cyclic structure, combining an amino group and a hydroxyl functional group. This cyclopentyl-based amino alcohol has garnered significant attention in pharmaceutical and chemical research due to its potential as a chiral building block. The compound's molecular formula, C7H15NO, and its stereochemical properties make it valuable for asymmetric synthesis, particularly in the development of bioactive molecules.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-Amino-2-cyclopentylethan-1-ol, as researchers explore its role in catalytic reactions with reduced environmental impact. Its hydrogen-bonding capacity and chelate formation properties align with the growing demand for eco-friendly catalysts. Online searches for "chiral auxiliaries in drug discovery" and "cyclopentyl derivatives in medicinal chemistry" reflect its relevance in cutting-edge applications.
The compound's physicochemical characteristics include a moderate polarity (logP ~0.8) and water solubility, enabling diverse formulation options. Analytical techniques like HPLC purity testing and chiral separation methods are frequently discussed in relation to quality control for this material. Industry forums often address questions about "scaling up amino alcohol synthesis" and "stereoselective reduction of 2-cyclopentyl compounds," indicating practical challenges in manufacturing.
In pharmaceutical contexts, 2-Amino-2-cyclopentylethan-1-ol serves as a precursor for neurologically active compounds, with patent literature suggesting applications in GABA receptor modulation. This connects to popular health topics like "cognitive enhancement supplements" and "anxiety disorder treatments," though direct therapeutic claims require clinical validation. The compound's rigid cyclopentane ring contributes to conformational restriction—a design strategy increasingly valued in targeted drug delivery systems.
Material science applications leverage the compound's bifunctional nature for polymer modification. Recent publications discuss its incorporation into epoxy resin hardeners and polyurethane catalysts, addressing industrial needs for high-performance coatings. Search analytics reveal growing queries about "amino alcohols in adhesive formulations" and "thermal stability of cyclopentyl derivatives," reflecting cross-industry interest.
Quality specifications for CAS 160886-94-2 typically emphasize enantiomeric purity (often >98% ee), with analytical certificates detailing NMR spectral data and residual solvent limits. The compound's stability under nitrogen atmosphere storage and recommended low-temperature preservation conditions are frequently addressed in technical documentation. These parameters are crucial for researchers investigating "long-term stability of chiral building blocks"—a trending topic in chemical storage optimization.
Emerging research explores 2-Amino-2-cyclopentylethan-1-ol's potential in organocatalysis, particularly for asymmetric aldol reactions. This aligns with the pharmaceutical industry's shift toward metal-free catalysis, responding to concerns about heavy metal contamination in APIs. Scientific communities actively discuss "amino alcohol catalysts in flow chemistry" and "continuous processing of chiral intermediates," highlighting process intensification applications.
Regulatory considerations for 160886-94-2 focus on standard REACH compliance and GMP-grade availability for pharmaceutical use. The compound's non-hazardous classification under most jurisdictions facilitates global distribution, though proper COSHH risk assessments remain essential. These aspects respond to frequent queries about "regulatory status of specialty amino alcohols" in international trade forums.
Future prospects for 2-Amino-2-cyclopentylethan-1-ol include potential applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs)—two rapidly growing areas in drug development. Its structural features meet the demand for sp3-rich fragments in fragment-based drug design, a strategy gaining traction in undruggable target research. These advanced applications generate search terms like "three-dimensional scaffolds in medicinal chemistry" and "saturated heterocycles for lead optimization."
Comparative studies with analogous compounds (e.g., 2-amino-2-cyclohexylethanol) highlight the unique ring strain effects and conformational dynamics of the cyclopentyl variant. Such structure-activity relationships interest researchers investigating "aliphatic ring size impact on bioavailability"—a hot topic in pharmacokinetic optimization. The compound's balanced lipophilicity profile also makes it valuable for blood-brain barrier penetration studies.
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